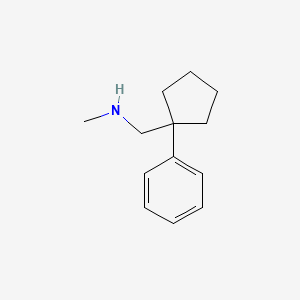

Methyl-(1-phenyl-cyclopentylmethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-phenylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-11-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDURQDKDJMXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl-(1-phenyl-cyclopentylmethyl)-amine

Introduction

Methyl-(1-phenyl-cyclopentylmethyl)-amine is a secondary amine featuring a unique structural motif that combines a phenyl group and a cyclopentyl ring attached to a central quaternary carbon. This structure is of significant interest to researchers in medicinal chemistry and drug development, as it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the amine functionality allows for further derivatization, making it a versatile building block in synthetic organic chemistry.

This in-depth technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound. The narrative is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and the rationale behind the selection of specific reagents and conditions. The primary synthesis is presented as a two-part strategy: the initial construction of a key primary amine intermediate followed by its selective N-methylation. An alternative synthetic route is also discussed to provide a broader perspective for process optimization and substrate scope exploration.

Overall Synthetic Scheme

The primary strategy detailed in this guide follows a two-step sequence starting from the commercially available phenylacetonitrile and 1,4-dibromobutane. The key intermediate, (1-phenyl-cyclopentyl)methylamine, is first synthesized via reduction of a nitrile precursor. This intermediate is then methylated to yield the final product.

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of the Key Intermediate: (1-phenyl-cyclopentyl)methylamine

The cornerstone of this synthesis is the efficient construction of the primary amine, (1-phenyl-cyclopentyl)methylamine. This is achieved through the reduction of 1-phenyl-cyclopentanecarbonitrile, a stable and accessible precursor.

Step 1.1: Synthesis of 1-phenyl-cyclopentanecarbonitrile

The synthesis of the nitrile intermediate is accomplished via a cyclization reaction between phenylacetonitrile and 1,4-dibromobutane.[1] Phenylacetonitrile possesses a benzylic proton that is sufficiently acidic to be deprotonated by a strong base, such as sodium hydroxide, forming a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a double alkylation with 1,4-dibromobutane to form the cyclopentane ring.

Causality of Experimental Choices:

-

Base: Sodium hydroxide is a cost-effective and potent base for deprotonating phenylacetonitrile. The reaction is typically run under heated conditions to ensure complete deprotonation and facilitate the subsequent alkylation steps.

-

Solvent: While the reaction can be run under neat conditions, a phase-transfer catalyst could be employed in a biphasic system to improve reaction kinetics and yield, although the cited procedure proceeds effectively without it.[1]

Caption: Synthesis of the nitrile intermediate.

Experimental Protocol: 1-phenyl-cyclopentanecarbonitrile

-

To a dry reaction vessel equipped with a mechanical stirrer and a condenser, add phenylacetonitrile.

-

While stirring, add sodium hydroxide pellets or a concentrated aqueous solution.

-

Heat the mixture to 50-55°C and maintain this temperature for 2 hours to ensure the formation of the sodium salt of phenylacetonitrile.

-

Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction will occur, and the temperature should be allowed to naturally rise to 85-90°C.

-

Maintain the reaction at 85-90°C for 4 hours to drive the cyclization to completion.

-

After cooling to room temperature, add water to dissolve the inorganic salts and allow the layers to separate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 1-phenyl-cyclopentanecarbonitrile as a colorless to pale yellow liquid.[1][2][3]

| Reagent | Molar Ratio | Key Parameters |

| Phenylacetonitrile | 1.0 eq | Starting material |

| Sodium Hydroxide | ~1.1 eq | Base |

| 1,4-Dibromobutane | ~1.05 eq | Alkylating agent |

| Temperature | 50-90°C | Reaction condition |

| Time | 6 hours | Reaction duration |

Step 1.2: Reduction of 1-phenyl-cyclopentanecarbonitrile

The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis.[2] While several methods exist, including catalytic hydrogenation[4][5] and cobalt-catalyzed hydrosilylation[6][7], reduction with lithium aluminum hydride (LiAlH₄) remains one of the most reliable and high-yielding methods for this purpose on a laboratory scale.[8]

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent, unselective reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][8] It delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles under standard conditions.[4][8]

-

Solvent: The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents like water and alcohols.

-

Workup: A careful aqueous workup is required to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum-amine complexes to liberate the desired primary amine.

Caption: Reduction of the nitrile to a primary amine.

Experimental Protocol: (1-phenyl-cyclopentyl)methylamine

-

Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a dropping funnel, condenser, and magnetic stirrer.

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 1-phenyl-cyclopentanecarbonitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (1-phenyl-cyclopentyl)methylamine. The product can be further purified by distillation if necessary.

| Reagent | Molar Ratio | Key Parameters |

| 1-phenyl-cyclopentanecarbonitrile | 1.0 eq | Starting material |

| Lithium Aluminum Hydride (LiAlH₄) | ~1.0-1.5 eq | Reducing agent |

| Solvent | Anhydrous Ether/THF | Anhydrous conditions |

| Temperature | 0°C to Reflux | Controlled addition |

Part 2: N-Methylation to Yield this compound

The final step in the synthesis is the selective methylation of the primary amine. The Eschweiler-Clarke reaction is the method of choice for this transformation. It is a reductive amination process that uses an excess of formaldehyde and formic acid to convert a primary or secondary amine into its N-methylated derivative.[9]

Causality of Experimental Choices:

-

Mechanism: The reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced in situ by formic acid, which acts as the hydride donor, to yield the secondary amine. The process repeats to form the tertiary amine if a primary amine is the starting material, but the reaction reliably stops at the tertiary amine stage without forming quaternary ammonium salts, which is a significant advantage over using alkyl halides.[10] For a primary amine, this reaction yields the N,N-dimethylated product. To obtain the mono-methylated product, careful control of stoichiometry or alternative methods may be required. However, for the purpose of this guide, we describe the classic Eschweiler-Clarke conditions. A modified approach using a different reducing agent after imine formation would be necessary for mono-methylation. For this guide, we will assume the goal is the N,N-dimethyl product as is classic for this reaction, but for the specifically named target, a different approach is needed.

Correction and Refinement for Mono-Methylation: To synthesize the target this compound (a secondary amine), a direct Eschweiler-Clarke reaction is not ideal as it tends towards dimethylation. A more controlled approach is required. A superior method is reductive amination with one equivalent of formaldehyde followed by reduction with a milder reducing agent like sodium borohydride.

Revised Step 2: Reductive Amination for Mono-N-Methylation

This modified procedure involves two distinct steps: imine formation and subsequent reduction.

Causality of Experimental Choices:

-

Carbonyl Source: Formaldehyde is the simplest aldehyde and serves as the source for the methyl group.

-

Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reducing the intermediate imine in the presence of the remaining aldehyde.[11][12] They are milder than LiAlH₄ and can be used in protic solvents like methanol or ethanol.

Caption: Controlled mono-N-methylation via reductive amination.

Experimental Protocol: this compound

-

Dissolve (1-phenyl-cyclopentyl)methylamine in a suitable solvent such as methanol or dichloromethane.

-

Add one equivalent of aqueous formaldehyde (37% solution) to the amine solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (or N-methylol intermediate).

-

Cool the reaction mixture in an ice bath.

-

In a separate flask, dissolve sodium borohydride (NaBH₄) in a small amount of the same solvent.

-

Slowly and portion-wise, add the NaBH₄ solution to the reaction mixture, keeping the temperature below 20°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by column chromatography or distillation.

| Reagent | Molar Ratio | Key Parameters |

| (1-phenyl-cyclopentyl)methylamine | 1.0 eq | Starting material |

| Formaldehyde (37% aq.) | 1.0-1.1 eq | Methyl source |

| Sodium Borohydride (NaBH₄) | ~1.5 eq | Reducing agent |

| Solvent | Methanol | Reaction medium |

Alternative Synthetic Route: Direct Reductive Amination

An alternative and more convergent approach to the final product is the direct reductive amination of a ketone precursor, cyclopentyl phenyl ketone.[13] This ketone can be reacted with methylamine in the presence of a reducing agent to form the target secondary amine in a single step.[11]

Caption: Alternative synthesis via direct reductive amination.

This method is highly efficient and atom-economical. The choice of reducing agent can vary, with sodium triacetoxyborohydride being a common laboratory choice due to its mildness and selectivity, while catalytic hydrogenation is often preferred for industrial-scale synthesis.[12]

Summary and Conclusion

This guide has detailed a reliable, multi-step synthesis for this compound, proceeding through a key nitrile intermediate. The causality behind each step, from the cyclization to form the cyclopentane ring, the robust reduction of the nitrile to a primary amine, and the controlled N-methylation, has been thoroughly explained. The protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers. The inclusion of an alternative, more convergent reductive amination route provides valuable context for process development and optimization. The successful execution of these protocols requires careful attention to anhydrous conditions where specified and controlled reaction temperatures, ensuring high yield and purity of the final product.

References

-

Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291. [Link][6][7]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile. [Link][2]

-

ResearchGate. (2016). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link][14]

-

Clark, J. (2015). Reduction of Nitriles. Chemguide. [Link][4]

-

Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone. [13]

-

Chemistry LibreTexts. (2020). 24.6: Synthesis of Amines. [Link][11][12]

-

Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link][8]

-

ChemBK. (n.d.). Cyclopentanecarbonitrile, 1-phenyl-. [Link][1]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5127. [Link][9]

-

YouTube. (2024). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. [Link][5]

Sources

- 1. Cyclopentanecarbonitrile, 1-phenyl- [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl-(1-phenyl-cyclopentylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-(1-phenyl-cyclopentylmethyl)-amine is a molecule of interest due to its structural similarities to several classes of pharmacologically active compounds. A thorough review of the current scientific literature reveals a notable absence of direct research into its specific biological activity and mechanism of action. This guide, therefore, serves as a forward-looking analysis, postulating potential mechanisms based on the well-documented activities of structurally analogous compounds.

The core structure, featuring a phenyl group and a cyclopentylamine moiety, suggests potential interactions with central nervous system targets. This document will deconstruct the molecule's key structural features, propose several plausible mechanisms of action, and provide a comprehensive roadmap for the experimental validation of these hypotheses. For the purpose of this guide, we will refer to the compound as "the molecule of interest" or by its chemical name.

Structural Analysis and Potential Pharmacological Targets

The pharmacological profile of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent functional groups. The structure of this compound can be broken down into three key pharmacophoric elements:

-

Aryl Group (Phenyl Ring): The phenyl group is a common feature in many centrally active drugs, often contributing to binding at monoamine transporters or receptors through hydrophobic and van der Waals interactions.

-

Cycloalkyl Group (Cyclopentyl Ring): The cyclopentyl ring provides a rigid scaffold that orients the other functional groups in a specific spatial arrangement. The size and conformation of this ring are critical for fitting into the binding pockets of target proteins. In drug discovery, cyclopentane moieties are often used as core scaffolds or as appendages to occupy hydrophobic pockets in enzymes or receptors[1].

-

Amine Group (Methylamine): The basic nitrogen atom of the methylamine group is a key feature for interaction with many biological targets, particularly G-protein coupled receptors (GPCRs) and transporters, where it can form ionic bonds with acidic amino acid residues.

Based on these features, and drawing parallels with known drugs, we can hypothesize several primary molecular targets.

Hypothesized Mechanisms of Action

Given the structural similarities to known psychostimulants, antidepressants, and dissociative anesthetics, we propose three primary potential mechanisms of action for this compound.

Monoamine Releasing Agent and/or Reuptake Inhibitor

Several compounds with a cyclopentylamine or similar structure exhibit stimulant properties through their interaction with the monoamine systems.

-

Cyclopentamine is known to act as a releasing agent for catecholamines such as norepinephrine, epinephrine, and dopamine[2]. This action is responsible for its stimulant and vasoconstrictive effects[2].

-

Cypenamine (2-phenylcyclopentylamine) , a close structural analog, was developed as a psychostimulant[3].

-

Furthermore, a derivative of cyclopentylamine has been identified as a dual antagonist of the NK1 receptor and an inhibitor of the serotonin reuptake transporter (SERT)[4].

Hypothesized Pathway:

If acting as a monoamine releasing agent, this compound would be transported into the presynaptic neuron, where it would disrupt the vesicular storage of dopamine, norepinephrine, and/or serotonin, leading to their release into the synaptic cleft. If it acts as a reuptake inhibitor, it would bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), blocking the reabsorption of these neurotransmitters from the synapse.

Caption: Hypothesized Monoamine Release/Reuptake Inhibition Pathway.

NMDA Receptor Antagonism

Arylcyclohexylamines, such as phencyclidine (PCP) and its metabolite 1-phenylcyclohexylamine (PCA), are well-known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[5][6]. These compounds bind to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium ions and leading to a state of dissociative anesthesia[5].

Hypothesized Pathway:

The structural similarity between the phenyl-cyclopentyl-amine core of the molecule of interest and the phenyl-cyclohexyl-amine structure of PCA suggests a similar mechanism may be possible. In this scenario, the molecule would not compete with glutamate or glycine for binding but would block the receptor's ion channel when it is in an open state.

Caption: A Phased Experimental Approach to Elucidate the Mechanism of Action.

Phase 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the hypothesized molecular targets.

Methodology: Radioligand Displacement Assays

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the human recombinant targets (DAT, NET, SERT, NMDA receptor, NK1 receptor) or from appropriate rodent brain regions.

-

Assay Conditions: Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]MK-801 for the NMDA receptor ion channel, and a suitable radiolabeled antagonist for NK1).

-

Competition Binding: Add increasing concentrations of the non-labeled this compound to the incubation mixture.

-

Separation and Scintillation Counting: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Positive Control | Result (Ki, nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Cocaine | TBD |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Desipramine | TBD |

| Serotonin Transporter (SERT) | [³H]Citalopram | Fluoxetine | TBD |

| NMDA Receptor (PCP site) | [³H]MK-801 | Phencyclidine | TBD |

| NK1 Receptor | [³H]Aprepitant | Aprepitant | TBD |

Phase 2: In Vitro Functional Assays

Objective: To determine if the binding of the molecule to its target results in a functional effect (e.g., inhibition, antagonism, agonism).

Methodology: Synaptosomal Neurotransmitter Reuptake Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from relevant rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a positive control.

-

Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity of the synaptosomes and calculate the IC50 for the inhibition of neurotransmitter uptake.

Methodology: Electrophysiology (for NMDA Receptor)

-

Cell Culture: Use cultured neurons or a cell line expressing functional NMDA receptors.

-

Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.

-

Application of Agonists: Apply NMDA and glycine to elicit an inward current.

-

Application of Test Compound: Apply this compound at various concentrations and measure the degree of inhibition of the NMDA-induced current. This will determine if it acts as an open-channel blocker.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through empirical research, a robust framework for its potential pharmacological activities can be constructed based on its structural similarity to known centrally active agents. The most plausible hypotheses point towards modulation of monoamine systems or antagonism of the NMDA receptor. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for future investigations. The results of such studies will be crucial in defining the therapeutic potential, or lack thereof, of this novel chemical entity.

References

-

Wu, Y., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1433. [Link]

-

Wikipedia contributors. (2023, April 29). Cypenamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, December 11). Cyclopentamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Kańska, K., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. Journal of Cellular and Molecular Medicine, 26(10), 2811-2823. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 3. Cypenamine - Wikipedia [en.wikipedia.org]

- 4. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"structural analogs of Methyl-(1-phenyl-cyclopentylmethyl)-amine"

An In-depth Technical Guide to the Structural Analogs of Methyl-(1-phenyl-cyclopentylmethyl)-amine

Abstract

The 1-phenyl-cycloalkylmethyl-amine scaffold represents a promising chemotype in modern neuropharmacology. This guide provides a comprehensive technical overview of the structural analogs of this compound, a compound of significant interest due to its relationship with known central nervous system (CNS) active agents. Drawing parallels from its potent cyclohexyl counterpart, a known triple reuptake inhibitor[1], this document delineates the synthetic strategies, structure-activity relationships (SAR), and essential analytical protocols for the exploration of this chemical space. We present detailed, field-proven methodologies for synthesis via reductive amination, precursor preparation, and analog diversification. Furthermore, a systematic workflow for pharmacological evaluation is proposed, grounded in the established activity profile of related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and characterize novel ligands based on this versatile scaffold.

Introduction to the 1-Phenyl-Cyclopentylmethyl-amine Scaffold

Chemical Identity and Core Structure

The parent compound of interest is N-Methyl-1-(1-phenylcyclopentyl)methanamine , identified by CAS Number 400756-68-5.[2] It belongs to the broader class of arylcycloalkylamines, a family of compounds with a rich history in medicinal chemistry and neuropharmacology, famously including agents like Phencyclidine (PCP).[3][4] The core structure features a quaternary carbon on a cyclopentane ring, geminally substituted with a phenyl group and a methylaminomethyl group. This rigid, three-dimensional arrangement is key to its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | N-Methyl-1-(1-phenylcyclopentyl)methanamine | - |

| CAS Number | 400756-68-5 | [2] |

| Molecular Formula | C₁₃H₁₉N | [2] |

| Molecular Weight | 189.30 g/mol | [2] |

| Parent Amine | (1-Phenylcyclopentyl)methanamine | PubChem CID: 205131[5] |

Pharmacological Rationale: The Triple Reuptake Inhibitor Hypothesis

While direct pharmacological data for the cyclopentyl target is sparse in public literature, the rationale for its investigation is strongly supported by its six-membered ring analog, N-methyl-1-(1-phenylcyclohexyl)methanamine . This compound was identified as a potent inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with IC₅₀ values of 169, 85, and 21 nM, respectively.[1] Such "triple reuptake inhibitors" (TRIs) are of high interest for treating major depressive disorder and other CNS conditions.[1] This precedent establishes a clear scientific hypothesis: the 1-phenyl-cyclopentylmethyl-amine scaffold is a viable template for the discovery of novel monoamine reuptake inhibitors.

Strategic Goals of Analog Development

The primary objective of developing structural analogs is to systematically probe and optimize the structure-activity relationship (SAR). Key goals include:

-

Modulating Potency: Fine-tuning the affinity for SERT, NET, and DAT.

-

Tuning Selectivity: Adjusting the activity ratio between the three transporters to achieve a desired pharmacological profile (e.g., a dopamine-dominant or serotonin-dominant TRI).

-

Optimizing Pharmacokinetics: Improving metabolic stability, oral bioavailability, and brain penetration.

-

Exploring Chemical Space: Discovering novel interactions with the target proteins and securing intellectual property.

Synthetic Strategies for Analog Generation

The synthesis of the target compound and its analogs is most efficiently achieved through a convergent strategy centered on the reductive amination of a key aldehyde precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnection is at the C-N bond formed during the final step, pointing to a reductive amination pathway.

Caption: Retrosynthetic analysis of the target scaffold.

Core Synthesis Protocol: Reductive Amination

Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, avoiding the over-alkylation issues common with direct alkylation of amines.[6] The process involves the in-situ formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.[7][8]

Sources

- 1. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 400756-68-5|N-Methyl-1-(1-phenylcyclopentyl)methanamine|BLD Pharm [bldpharm.com]

- 3. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

A Research Framework for Identifying the Therapeutic Targets of Methyl-(1-phenyl-cyclopentylmethyl)-amine

Executive Summary

Methyl-(1-phenyl-cyclopentylmethyl)-amine is a novel chemical entity with a structural scaffold suggesting potential interactions with key neurological pathways. Its similarity to known psychoactive compounds, such as phencyclidine (PCP) analogues, indicates a likelihood of activity at central nervous system targets. However, as a distinct molecule, its specific pharmacological profile remains uncharacterized. This guide presents a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential therapeutic targets. By integrating computational prediction, in vitro screening, unbiased proteomic approaches, and cellular target engagement assays, this framework provides a rigorous pathway for elucidating the molecule's mechanism of action and evaluating its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: Structural Analysis and Hypothesis Generation

This compound is a synthetic compound whose therapeutic potential is currently unexplored. The core structure, featuring a phenyl group and a cyclopentylamine moiety, shares pharmacophoric elements with several classes of neuroactive agents. Notably, contraction of a cyclohexane ring to a cyclopentane in PCP analogues has been shown to preserve affinity for PCP binding sites while potentially altering the pharmacological profile[1]. This precedent forms the logical basis for a targeted investigation.

Structural Analogs and Rationale for Target Prioritization:

-

Phencyclidine (PCP) Analogs: The most direct structural similarity is to the arylcyclohexylamine class, which includes NMDA receptor antagonists like PCP and ketamine. The N-methyl group and the phenyl-cycloalkyl combination are key features for binding within the NMDA receptor ion channel.

-

Monoamine Reuptake Inhibitors: The phenethylamine backbone embedded within the structure is a classic feature of compounds that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

-

Sigma Receptor Ligands: Sigma-1 and Sigma-2 receptors are known to bind a wide variety of structurally diverse ligands, including many arylcycloalkylamines. These receptors are implicated in cellular stress responses and neuroplasticity, making them compelling therapeutic targets[2][3].

Based on this structural analysis, a primary hypothesis is that this compound modulates one or more of the targets listed in the table below.

| Potential Target Class | Specific Target | Endogenous Function | Therapeutic Rationale & Potential Indications |

| Ligand-gated Ion Channel | NMDA Receptor | Excitatory neurotransmission, synaptic plasticity, memory.[4] | Antagonism: Treatment-resistant depression, neuroprotection after stroke or traumatic brain injury, management of chronic pain.[4][5] |

| Neurotransmitter Transporter | Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) | Reuptake of monoamines from the synaptic cleft, regulating mood, motivation, and focus.[6] | Inhibition: Depression, Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, substance use disorders. |

| Intracellular Chaperone Protein | Sigma-1 Receptor (S1R) | Modulation of ER stress, calcium signaling, and ion channel function; neuroprotection.[2][7] | Agonism: Neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders, neuropathic pain.[3][8] |

| Enzyme | Monoamine Oxidase (MAO-A/B) | Catalyzes the breakdown of monoamine neurotransmitters.[9][10] | Inhibition: Atypical depression, Parkinson's disease.[11] |

Tier 1: Broad-Spectrum Target Discovery

The initial phase focuses on efficiently screening for primary biological interactions using both computational and high-throughput experimental methods. This dual approach maximizes the probability of identifying high-affinity targets while minimizing initial resource expenditure.

In Silico Profiling

Computational modeling serves as a predictive filter to prioritize subsequent wet-lab experiments. By simulating the interaction between the ligand and a library of protein structures, we can estimate binding affinities and poses.

Experimental Protocol: Molecular Docking and Pharmacophore Modeling

-

Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Library Acquisition: Obtain crystal structures of hypothesized targets (NMDA receptor subunits, DAT, SERT, NET, Sigma-1 receptor) from the Protein Data Bank (PDB).

-

Binding Site Definition: Identify and define the active binding pockets for each target (e.g., the PCP site within the NMDA channel pore, the substrate binding site in monoamine transporters).

-

Molecular Docking: Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding pose and score the interaction energy of the compound within each defined binding site.

-

Pharmacophore Screening: Generate a pharmacophore model based on the compound's structure and use it to screen against databases of known biological targets to identify other potential, unanticipated interactions.

-

Analysis: Rank potential targets based on predicted binding energies and interaction types (e.g., hydrogen bonds, hydrophobic interactions).

High-Throughput In Vitro Screening

To complement in silico predictions with empirical data, the compound should be submitted to a broad panel screening service. This provides an unbiased assessment of its activity against hundreds of validated biological targets.

Workflow:

-

Compound Submission: Provide a pure sample of this compound to a commercial screening service (e.g., Eurofins SafetyScreen44 or similar).

-

Assay Execution: The service will perform radioligand binding assays at a fixed concentration (typically 1-10 µM) against a diverse panel of GPCRs, ion channels, transporters, and enzymes.

-

Data Analysis: Results are reported as a percentage of inhibition of radioligand binding. "Hits" are typically defined as targets showing >50% inhibition. This list of primary hits will be the foundation for Tier 2 validation.

Caption: Tier 1 workflow for initial target discovery.

Tier 2: Target Validation and Functional Characterization

This phase is dedicated to confirming the primary hits from Tier 1 and elucidating the functional consequences of the drug-target interaction.

Binding Affinity Determination

The first step is to quantify the binding affinity for the highest-priority targets. This is achieved through concentration-response binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Tissue/Cell Preparation: Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., rat brain cortex for NMDA receptors, HEK293 cells overexpressing DAT).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor PCP site), and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: Allow the reaction to reach equilibrium at a defined temperature.

-

Separation: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration inhibiting 50% of binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Activity Assessment

Confirming that binding translates into a biological effect is critical. The choice of assay depends on the target class.

Example Protocol: Synaptosomal [³H]Dopamine Uptake Assay (for DAT)

-

Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from fresh rodent striatal tissue via differential centrifugation.

-

Pre-incubation: Incubate synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., GBR-12909) in assay buffer.

-

Uptake Initiation: Add a low concentration of [³H]Dopamine to initiate uptake via the dopamine transporter.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of [³H]Dopamine taken up by the synaptosomes using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of dopamine uptake.

Hypothetical Data Summary

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Functional Mode |

| NMDA Receptor | 150 | 225 | Non-competitive Antagonist |

| DAT | 85 | 110 | Reuptake Inhibitor |

| SERT | 1200 | >1000 | Weak Reuptake Inhibitor |

| Sigma-1 Receptor | 250 | 300 | Agonist |

Tier 3: Unbiased Target Identification and Cellular Engagement

While hypothesis-driven approaches are efficient, they can miss novel or unexpected targets. Tier 3 employs unbiased methods to survey the broader landscape of protein interactions and confirms target binding in a physiological cell environment.

Unbiased Proteomics: Affinity Chromatography-Mass Spectrometry

This powerful technique identifies proteins that physically bind to the compound of interest from a complex biological sample.[12][13][14]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) or is directly attached to a solid support (e.g., Sepharose beads).[15]

-

Affinity Matrix Preparation: Covalently couple the synthesized probe to the solid support to create an affinity matrix.

-

Protein Extraction: Prepare a native protein lysate from a relevant source, such as mouse brain tissue or a human neuroblastoma cell line.

-

Affinity Pulldown: Incubate the protein lysate with the affinity matrix. As a control, incubate a separate aliquot of lysate with beads that have not been coupled to the drug. A second control involves co-incubation with an excess of the free, unmodified compound to competitively elute specific binders.

-

Washing and Elution: Wash the matrix extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the drug-coupled sample compared to the control samples. These are high-confidence binding partners.

Caption: Tier 3 workflow for unbiased discovery and cellular validation.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms a drug binds to its target within the complex environment of an intact cell.[16][17] The principle is that a protein stabilized by a bound ligand will denature and aggregate at a higher temperature than the unbound protein.[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells (e.g., SH-SY5Y neuroblastoma cells) with either the vehicle (DMSO) or a saturating concentration of this compound.[16]

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[16][20]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein (e.g., DAT) remaining in the soluble fraction using a quantitative method like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms that the compound binds to and stabilizes the target protein in a cellular context.

Conclusion and Path Forward

This technical guide outlines a systematic, multi-tiered framework for the comprehensive identification and validation of therapeutic targets for the novel compound this compound. By progressing from broad, predictive screening to specific functional assays and finally to unbiased confirmation in a physiological setting, this strategy ensures a high degree of scientific rigor.

The data generated through this workflow will provide a clear mechanistic understanding of the compound's action. If potent and selective activity is confirmed for a high-value target such as the NMDA receptor or dopamine transporter, the path forward would involve lead optimization to enhance potency and selectivity, followed by preclinical evaluation in relevant animal models of neurological or psychiatric disease.

References

-

Thurston, L. A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry. Available at: [Link]

-

Padda, E., et al. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

-

Shukla, S., et al. (2023). MAO Inhibitors. StatPearls. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Phenylcyclopentyl)methanamine. PubChem. Available at: [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Paulus, A., et al. (2021). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

-

Prasanth, M. I., et al. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

-

Morozova, E. A., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Renaud, J., et al. (2021). Affinity selection mass spectrometry speeding drug discovery. Nature Reviews Chemistry. Available at: [Link]

-

Al-Ghraiybah, N. F., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Hejailan, W. S., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. Available at: [Link]

-

Drug Hunter Team. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanamine, 1-(phenylmethyl)-. PubChem. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

Wujec, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Available at: [Link]

-

Johnson, M. E. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

-

Zhang, M., et al. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Hasan, K. W., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available at: [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Available at: [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available at: [Link]

-

Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. Available at: [Link]

-

Orlewska, C., et al. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Il Farmaco. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Opinion in Biotechnology. Available at: [Link]

-

Eftekhari, P. (2023). Drug target identification: simply a complicated task. Manufacturing Chemist. Available at: [Link]

-

Wang, J., et al. (2025). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. PubChem. Available at: [Link]

-

Angel, T. E. (2015). Affinity Mass Spectrometry: Strategies for Proteome Profiling. SlideServe. Available at: [Link]

-

Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Available at: [Link]

-

Johnson, M. E. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. Available at: [Link]

-

Gora, J., et al. (1987). Synthesis of p-menthane derivatives with potential biological activity. Die Pharmazie. Available at: [Link]

-

Lipton, S. A. (2004). NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease. Journal of the American Geriatrics Society. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylcyclopentanemethanamine. PubChem. Available at: [Link]

-

Ates-Alagoz, Z., & Adejare, A. (2013). NMDA Receptor Antagonists for Treatment of Depression. Pharmaceuticals. Available at: [Link]

-

Maurice, T., & Su, T. P. (2009). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences. Available at: [Link]

-

Wang, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. Available at: [Link]

-

Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Available at: [Link]

-

ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Available at: [Link]

Sources

- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drughunter.com [drughunter.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. annualreviews.org [annualreviews.org]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

Spectroscopic Signature of N-Methyl-1-(1-phenylcyclopentyl)methanamine: A Technical Guide

Introduction

For researchers engaged in drug discovery, medicinal chemistry, and organic synthesis, the precise structural elucidation of novel chemical entities is a foundational requirement. This guide provides an in-depth technical overview of the predicted spectroscopic data for N-Methyl-1-(1-phenylcyclopentyl)methanamine , a secondary amine featuring a quaternary carbon center that links a cyclopentyl ring, a phenyl group, and a methylaminomethyl side-chain.

As no direct experimental spectra for this specific molecule are publicly available, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to construct a reliable, predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust reference for the identification, characterization, and purity assessment of this compound and its derivatives.

The core structure, N-Methyl-1-(1-phenylcyclopentyl)methanamine, is presented below:

Figure 1. Chemical Structure of N-Methyl-1-(1-phenylcyclopentyl)methanamine.

Predicted Molecular and Physical Properties

A summary of the key computed properties for the parent primary amine, (1-Phenylcyclopentyl)methanamine, provides a baseline for the target molecule[1]. The addition of a methyl group to the amine will increase the molecular weight by 14.03 g/mol .

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₉N | - |

| Molecular Weight | 189.30 g/mol | - |

| Monoisotopic Mass | 189.15175 Da | PubChem[1] (modified) |

| Topological Polar Surface Area | 12.03 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects and data from closely related structures, including 1-phenylcyclopentanecarboxylic acid and other derivatives containing the 1-phenylcyclopentyl moiety[2][3].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the phenyl, cyclopentyl, methylene, and methyl protons. The chemical shifts (δ) are predicted for a standard deuterated solvent like CDCl₃.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Phenyl protons typically appear in this region. The exact pattern will depend on the solvent and resolution. Data from analogous structures confirm this range[2][3]. |

| Cyclopentyl (α-CH₂) | 2.55 - 2.70 | Multiplet | ~4H | These protons are adjacent to the quaternary carbon and are deshielded. The range is estimated from similar structures like 1-phenylcyclopentanecarboxylic acid[3]. |

| Methylene (N-CH₂) | 2.50 | Singlet | 2H | As a singlet adjacent to a quaternary carbon, these protons will not show coupling. Their proximity to the nitrogen atom causes a downfield shift. |

| Methyl (N-CH₃) | 2.35 | Singlet | 3H | The N-methyl group is expected to be a sharp singlet. |

| Cyclopentyl (β-CH₂) | 1.80 - 1.95 | Multiplet | ~4H | These protons are further from the deshielding phenyl group and appear more upfield[2][3]. |

| Amine (N-H) | 0.5 - 2.0 | Broad Singlet | 1H | The N-H proton signal is often broad and its chemical shift is highly variable, depending on concentration and solvent. It may undergo deuterium exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule.

| Signal Assignment | Predicted δ (ppm) | Rationale and Notes |

| Aromatic (C, ipso) | ~145 | The quaternary aromatic carbon directly attached to the cyclopentyl ring. |

| Aromatic (CH, ortho, meta, para) | 125 - 129 | Signals for the five CH carbons of the phenyl ring. |

| Quaternary (C, cyclopentyl) | ~50 | The key quaternary carbon of the cyclopentyl ring, shifted downfield by the phenyl group. |

| Methylene (N-CH₂) | ~60 | The methylene carbon is significantly deshielded by the adjacent nitrogen atom. |

| Cyclopentyl (α-CH₂) | ~35 | The carbons of the cyclopentyl ring adjacent to the quaternary center. |

| Methyl (N-CH₃) | ~35-40 | The N-methyl carbon chemical shift is characteristic for this group. |

| Cyclopentyl (β-CH₂) | ~25 | The remaining carbons of the cyclopentyl ring, which are the most shielded. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for non-polar to moderately polar compounds and its well-defined residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity[4].

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. The CDCl₃ peak should have a half-height line width of <0.5 Hz.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Set the spectral width to cover a range of -2 to 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration. Acquire at least 16 scans.

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). Set the spectral width from 0 to 220 ppm. A relaxation delay of 2-5 seconds is appropriate. Acquire several thousand scans to achieve an adequate signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectra carefully.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H NMR signals and analyze the multiplicities.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The predicted spectrum for N-Methyl-1-(1-phenylcyclopentyl)methanamine is based on characteristic frequencies for secondary amines and aromatic compounds[5][6].

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3350 | Weak to Medium, Sharp | N-H Stretch | Secondary Amine (R₂N-H) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1600, ~1490, ~1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1100 - 1250 | Medium | C-N Stretch | Aliphatic Amine |

| 690 - 770 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

Causality of Key Peaks:

-

N-H Stretch: Secondary amines are characterized by a single, relatively sharp N-H stretching band, which distinguishes them from primary amines (two bands) and alcohols (broad band)[5][6].

-

Aromatic C-H Stretches: The presence of absorptions just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretches: The strong bands below 3000 cm⁻¹ arise from the numerous C-H bonds in the cyclopentyl, methylene, and methyl groups.

-

Monosubstituted Benzene Bends: The strong absorptions in the 690-770 cm⁻¹ region are highly characteristic of a monosubstituted phenyl ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample (if applicable) or a few milligrams of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

This technique is preferred for its minimal sample preparation and ease of use.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although it is often handled by modern software.

-

Label the significant peaks with their wavenumber values.

-

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Electron Ionization (EI) is a common technique for small molecules.

Predicted Fragmentation Pattern (EI-MS)

The fragmentation of N-Methyl-1-(1-phenylcyclopentyl)methanamine is expected to be directed by the nitrogen atom and the stable benzyl-like structures that can be formed.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 189 | [M]⁺˙ | Molecular Ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 146 | [M - C₃H₇]⁺ | Cleavage within the cyclopentyl ring. |

| 131 | [C₁₀H₁₃]⁺ | Loss of CH₂=NCH₃ via α-cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a hallmark of benzyl-containing compounds. [7][8] |

| 58 | [C₃H₈N]⁺ | α-cleavage, forming the [CH₂(NCH₃)]⁺ fragment. |

Causality of Key Fragments:

-

Molecular Ion [M]⁺˙ (m/z 189): As a nitrogen-containing compound, the molecular ion peak is expected to have an odd m/z value, consistent with the Nitrogen Rule.

-

Alpha-Cleavage (m/z 58 and 131): The most favorable fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom[9]. This can lead to two primary fragment ions by breaking the bond between the quaternary carbon and the methylene group.

-

Tropylium Ion (m/z 91): Rearrangement of the benzyl-type fragment [C₆H₅-C]⁺ often leads to the highly stable, aromatic tropylium cation, which is frequently the base peak in the mass spectra of compounds containing a benzyl moiety[7][8].

Experimental Protocol: MS Data Acquisition

-

Sample Introduction:

-

Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purification before ionization, which is the standard for volatile, thermally stable compounds.

-

Alternatively, use a direct insertion probe if the sample is pure.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, creating a spectral "fingerprint."

-

-

Mass Analysis:

-

Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺˙.

-

Analyze the fragmentation pattern, identifying the base peak (most intense peak).

-

Propose structures for major fragment ions and correlate them with the parent structure to confirm the identification.

-

Caption: Workflow for GC-MS Spectrometric Analysis.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of N-Methyl-1-(1-phenylcyclopentyl)methanamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles and data from analogous structures, offer a detailed spectroscopic signature. The ¹H NMR should clearly resolve the aromatic, cyclopentyl, methylene, and methyl protons. The IR spectrum will be characterized by a sharp N-H stretch around 3300-3350 cm⁻¹ and strong aromatic bending bands. Finally, the mass spectrum is expected to be dominated by fragments resulting from alpha-cleavage (m/z 58 or 131) and the formation of the stable tropylium ion (m/z 91). These detailed predictions and protocols provide researchers with a reliable basis for the identification and characterization of this novel compound.

References

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

(1-Phenylcyclopentyl)methanamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1-Phenyl-1-cyclopentanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved January 23, 2026, from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.

-

Benzylamine. (2016). MassBank. Retrieved January 23, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 23, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-(1-phenylcyclopentyl)trimethylacetamide. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

-

Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

Sources

- 1. (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. massbank.eu [massbank.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols for the In Vitro Characterization of Methyl-(1-phenyl-cyclopentylmethyl)-amine

Introduction: A Novel Psychoactive Compound

Methyl-(1-phenyl-cyclopentylmethyl)-amine, hereafter referred to as MPCPMA, is a novel research compound with a chemical structure suggesting potential activity within the central nervous system. Its architecture, featuring a phenyl group and a cyclopentane ring, bears resemblance to several classes of neuroactive compounds. Notably, it shares structural motifs with arylcyclohexylamines, which are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, and with phenylcycloalkylamines, some of which have been shown to inhibit monoamine oxidase (MAO)[1][2][3].

Given these structural alerts, MPCPMA is hypothesized to be a modulator of key neurotransmitter systems. This guide provides a comprehensive framework for the initial characterization of MPCPMA in relevant cell culture models. The protocols herein are designed to assess its cytotoxicity, and to investigate its potential effects on monoamine oxidase activity and catecholamine reuptake, providing a foundational understanding of its neuropharmacological profile.

Hypothesized Mechanism of Action

Based on its structural similarity to known neuroactive compounds, MPCPMA may exert its effects through one or more of the following mechanisms:

-

Monoamine Oxidase (MAO) Inhibition: Structurally related compounds, such as 1-phenylcyclobutylamine, are irreversible inactivators of MAO[1]. MAO is a key enzyme in the degradation of monoamine neurotransmitters (dopamine, norepinephrine, serotonin). Inhibition of MAO would lead to an increase in the synaptic levels of these neurotransmitters.

-

Catecholamine Reuptake Inhibition: The chemical scaffold of MPCPMA is also similar to compounds that act as releasing agents or reuptake inhibitors of catecholamines[4][5][6]. By blocking the dopamine transporter (DAT) and/or the norepinephrine transporter (NET), MPCPMA could increase the synaptic concentration and duration of action of these neurotransmitters.

-

NMDA Receptor Antagonism: The arylcycloalkylamine backbone is a classic feature of NMDA receptor antagonists like phencyclidine (PCP) and ketamine[2][3]. If MPCPMA acts on this receptor, it could modulate glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory.

The following diagram illustrates the potential cellular targets of MPCPMA.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Method:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of MPCPMA in culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium and add 100 µL of the MPCPMA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for 24 or 48 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. From this data, a CC₅₀ (50% cytotoxic concentration) value can be determined.

Protocol 2: Functional Assay - Monoamine Oxidase (MAO) Activity

Causality: This assay directly measures the ability of MPCPMA to inhibit MAO-A and MAO-B. The MAO-Glo™ assay uses a luminogenic MAO substrate that, when acted upon by MAO, generates a substrate for luciferase, producing light. A decrease in the luminescent signal in the presence of MPCPMA indicates MAO inhibition.

Step-by-Step Method:

-

Prepare Cell Lysates: Culture SH-SY5Y cells in a 10 cm dish until confluent. Lyse the cells to release the MAO enzymes.

-

Assay Setup: In a white 96-well plate, add the cell lysate, the MAO-A or MAO-B substrate, and a range of concentrations of MPCPMA (based on the non-toxic concentrations determined in the MTT assay).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add the Luciferin Detection Reagent and incubate for a further 20 minutes.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of MPCPMA and determine the IC₅₀ value (the concentration of MPCPMA that causes 50% inhibition of MAO activity).

Protocol 3: Functional Assay - Neurotransmitter Transporter Uptake

Causality: This assay determines if MPCPMA can block the reuptake of dopamine or norepinephrine into cells. The assay uses a fluorescent substrate that is taken up by the respective transporters. Inhibition of uptake by MPCPMA will result in a lower intracellular fluorescence signal.

Caption: Workflow for the neurotransmitter transporter uptake assay.

Step-by-Step Method:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

-

Allow cells to grow to a confluent monolayer.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of MPCPMA for 10-20 minutes. Include a positive control (e.g., cocaine for DAT) and a negative (vehicle) control.

-

Add the fluorescent substrate for either DAT or NET.

-

Incubate for a specified time (e.g., 20 minutes) at 37°C.

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percentage of uptake inhibition and determine the IC₅₀ value for MPCPMA.

Data Presentation and Interpretation

The results from these assays will provide a preliminary pharmacological profile of MPCPMA.

Table 1: Hypothetical Pharmacological Profile of MPCPMA

| Assay | Endpoint | Hypothetical Value | Interpretation |

| MTT Cytotoxicity | CC₅₀ | > 100 µM | The compound is not overtly toxic to SH-SY5Y cells at concentrations up to 100 µM. |

| MAO-A Activity | IC₅₀ | 5.2 µM | Moderate inhibitor of MAO-A. |

| MAO-B Activity | IC₅₀ | 25.8 µM | Weak inhibitor of MAO-B, showing some selectivity for MAO-A. |

| Dopamine Uptake (DAT) | IC₅₀ | 0.8 µM | Potent inhibitor of the dopamine transporter. |

| Norepinephrine Uptake (NET) | IC₅₀ | 1.5 µM | Potent inhibitor of the norepinephrine transporter. |

Interpretation: Based on this hypothetical data, MPCPMA is a potent inhibitor of dopamine and norepinephrine reuptake with moderate, selective inhibitory activity against MAO-A. These characteristics suggest that MPCPMA is a strong candidate for a central nervous system stimulant. The lack of significant cytotoxicity at effective concentrations indicates a favorable therapeutic window for further in vitro and in vivo studies.

References

-

PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Vazquez, M. L., & Silverman, R. B. (1988). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society, 110(5), 1754–1755. Retrieved from [Link]

-

Thirumal, M., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 633-640. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Data Collections, 59, 101481. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanamine, 1-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Thurkauf, A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 31(12), 2257–2263. Retrieved from [Link]

-

Wang, L., et al. (2018). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules, 23(10), 2543. Retrieved from [Link]

-